molecular formula C21H39NO5 B7789035 Palmitoylglutamic acid

Palmitoylglutamic acid

Cat. No.: B7789035
M. Wt: 385.5 g/mol
InChI Key: KMAOMYOPEIRFLB-UHFFFAOYSA-N
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Description

Palmitoylglutamic acid is a lipoamino acid composed of a palmitoyl group (a 16-carbon saturated fatty acid) covalently linked to glutamic acid, an acidic amino acid with two carboxyl groups. This amphiphilic structure enables its use in cosmetic formulations as a surfactant, emulsifier, or skin-conditioning agent. Key physicochemical properties include a pH of 3.5 at 2% concentration in aqueous solutions (Table 1), which influences its compatibility with skin and formulation stability . Its molecular structure features a long hydrophobic chain and a polar glutamic acid head, facilitating interactions with both lipids and proteins.

Properties

IUPAC Name

2-(hexadecanoylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOMYOPEIRFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • First Step (Water Removal):

    • A mixture of fatty acids, polyols, and a catalyst is heated under vacuum to remove water.

    • This step is critical to prevent hydrolysis of the amide bond in subsequent stages.

    • Typical conditions include temperatures of 180–220°C and reaction times of 2–4 hours.

  • Second Step (Monomer Incorporation):

    • N-Palmitoylglutamic acid dimethyl ester is introduced alongside additional polyols.

    • The reaction proceeds under reduced pressure to facilitate ester interchange and chain elongation.

    • Molecular weights (Mn) of the resulting resins range from 1,500 to 3,500 Da, lower than conventional alkyd resins due to the bio-based monomer’s steric hindrance.

Key Challenges and Solutions

  • Discoloration: Free radical formation during polymerization leads to yellowing. This is mitigated by using saturated fatty acids (e.g., stearic acid) or radical scavengers like hydroquinone.

  • Hydrolysis Risk: The amide bond in N-palmitoylglutamic acid dimethyl ester is susceptible to hydrolysis if water is present during the first step, necessitating rigorous drying.

Comparative Analysis of Resin Properties

The incorporation of N-palmitoylglutamic acid dimethyl ester into alkyd resins results in distinct physicochemical properties, as summarized below:

PropertyConventional Alkyd ResinsBio-Based Resins (with N-Palmitoylglutamic Acid Dimethyl Ester)
Molecular Weight (Mn)4,000–6,000 Da1,500–3,500 Da
Viscosity (25°C)3,000–5,000 mPa·s800–1,200 mPa·s
Oxidative StabilityHighModerate (degradation onset at 180°C vs. 220°C for conventional)
Color (Yellowness Index)5–1015–25 (without stabilizers)

Optimization Strategies for Industrial-Scale Production

Radical Scavengers for Color Stability

The use of 0.1–0.5 wt% hydroquinone during polymerization reduces discoloration by quenching free radicals. Saturated fatty acids (e.g., stearic acid) also improve color stability but increase resin rigidity.

Solvent-Free Synthesis

Recent trends emphasize solvent-free polycondensation to align with green chemistry principles. This approach reduces VOC emissions but requires precise temperature control to prevent side reactions .

Chemical Reactions Analysis

Acylation Reactions

PGA is synthesized via N-acylation of glutamic acid with palmitoyl chloride. This reaction typically occurs in alkaline aqueous solutions (pH ≥ 7.0) at low temperatures (0–5°C) to minimize hydrolysis of the acyl chloride .

Example Reaction:

Glutamic acid+Palmitoyl chlorideNaOH/MgOPalmitoylglutamic acid+HCl\text{Glutamic acid} + \text{Palmitoyl chloride} \xrightarrow{\text{NaOH/MgO}} \text{Palmitoylglutamic acid} + \text{HCl}

Conditions:

  • Base: 3–4 equivalents of KOH, MgO, or Mg(OH)₂ .

  • Yield: ~41.5% (post-recrystallization) .

ParameterValueSource
Temperature0–5°C
pH≥7.0
SolventWater/ether mixture

Esterification and Hydrolysis

PGA undergoes esterification to form derivatives like diethyl N-palmitoyl glutamate, which are hydrolyzed back to PGA under acidic or enzymatic conditions .

Key Pathways:

  • Esterification: PGA reacts with ethanol in the presence of dicyclohexylcarbodiimide (DCC) to form esters .

  • Hydrolysis: Esters hydrolyze in acidic environments (e.g., HCl) or via lipases, regenerating PGA.

Example:

PGA+EthanolDCCDiethyl PGAHClPGA+Ethanol\text{PGA} + \text{Ethanol} \xrightarrow{\text{DCC}} \text{Diethyl PGA} \xrightarrow{\text{HCl}} \text{PGA} + \text{Ethanol}

Polymerization in Alkyd Resins

PGA derivatives (e.g., N-palmitoylglutamic acid dimethyl ester) are copolymerized with fatty acids (palmitic/oleic acid) and polyols to form biodegradable alkyd resins .

Reaction Conditions:

  • Temperature: 160–210°C

  • Catalysts: None (thermal polymerization)

  • Additives: Mesitylene (solvent), butylated hydroxytoluene (stabilizer) .

Resin CodeFatty AcidPGA DerivativeMₙ (Da)Acid Value (mg KOH/g)
HPalmitic acidN-Palmitoylglutamic acid ester1,6305.1
IOleic acidN-Palmitoylglutamic acid ester6.3

Application: These resins exhibit solid or semi-solid rheological properties, making them suitable for coatings and adhesives .

Enzymatic and Bioconjugation Reactions

PGA serves as a substrate for fatty acid amide hydrolase (FAAH) , which hydrolyzes it to palmitic acid and glutamic acid. It also participates in bioconjugation:

  • With Biomolecules: PGA’s carboxyl group links to amines in proteins/peptides via carbodiimide chemistry (e.g., EDC/NHS) .

  • Drug Delivery: Conjugates with therapeutics enhance solubility and target specificity .

Example Bioconjugation:

PGA+Protein-NH2EDC/NHSProtein-PGA Conjugate\text{PGA} + \text{Protein-NH}_2 \xrightarrow{\text{EDC/NHS}} \text{Protein-PGA Conjugate}

Degradation Pathways

  • Thermal Degradation: At >160°C, PGA derivatives cyclize to pyroglutamic acid analogs, limiting their thermal stability .

  • Oxidation: The palmitoyl chain undergoes peroxidation under radical-forming conditions.

Functional Group Reactivity

Functional GroupReactivityExample Reaction
Carboxyl (-COOH)Esterification, salt formationDisodium PGA (surfactant applications)
Amide (-CONH-)Hydrolysis (acid/base), acylationFAAH-mediated cleavage
Hydrocarbon ChainRadical oxidation, hydrogenationLipid peroxidation

Pharmacologically Relevant Reactions

  • Prodrug Activation: Diethyl PGA hydrolyzes in vivo to release PGA, which exhibits anti-glutamatergic activity (e.g., antagonizing pentylenetetrazol-induced seizures) .

  • Metabolic Pathways: Incorporated into lipid signaling networks via TRP/GPCR interactions .

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Palmitoylglutamic acid has been studied for its potential neuropharmacological effects. A notable compound, diethyl N-palmitoyl glutamate (DEEPGt), derived from this compound, was synthesized and evaluated for its pharmacological properties. The study found that DEEPGt exhibited significant effects such as hypothermia, sedation, and myorelaxation in animal models. It was particularly noted for its anti-glutamatergic activity, suggesting a potential role in treating conditions associated with glutamate dysregulation, such as epilepsy and neurodegenerative disorders .

1.2 Anti-inflammatory Properties

Recent research indicates that N-palmitoyl glutamic acid may serve as a signaling molecule in the nervous system. It has been implicated in the modulation of pain responses and inflammation through its interaction with G-protein coupled receptors (GPCRs). This suggests that this compound could be explored further for its therapeutic potential in inflammatory diseases .

Biochemical Applications

2.1 Protein Modification

Palmitoylation, the process of attaching palmitic acid to proteins, is crucial for various cellular functions, including membrane localization and signaling. This compound can serve as a substrate for palmitoylation reactions, thereby influencing protein function and stability. Studies have shown that proteins modified by palmitoylation exhibit altered interactions and activities, which are essential for maintaining cellular homeostasis .

2.2 Enzymatic Reactions

Research has demonstrated that palmitoyl amino acids, including this compound, can undergo hydrolysis by specific enzymes such as acylamidohydrolases. This enzymatic activity is critical for the metabolism of these compounds within biological systems and has implications for understanding metabolic pathways involving fatty acyl derivatives .

Case Studies

4.1 Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of DEEPGt highlighted its ability to mitigate memory impairments induced by glutamatergic antagonists in animal models. The findings suggest that the slow release of this compound from DEEPGt may enhance its therapeutic efficacy against cognitive decline associated with neurodegenerative diseases .

4.2 Case Study: Pain Modulation

Another study focused on the role of endogenous acyl amino acids, including N-palmitoyl glutamate, in pain modulation revealed that these compounds can inhibit nociceptive responses in neuronal tissues. This suggests potential applications in developing analgesic therapies targeting pain pathways mediated by GPCRs .

Data Summary Table

Application AreaCompoundKey Findings
NeuropharmacologyDiethyl N-palmitoyl glutamate (DEEPGt)Exhibits sedation and anti-glutamatergic activity
Anti-inflammatoryN-palmitoyl glutamic acidModulates pain responses via GPCR interactions
Protein ModificationThis compoundInfluences protein localization and function through palmitoylation
Cosmetic SafetyThis compoundNo adverse effects reported in cosmetic formulations

Mechanism of Action

The mechanism of action of palmitoylglutamic acid involves its interaction with cellular membranes and proteins. The palmitic acid moiety allows the compound to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. Additionally, it can modulate the activity of enzymes and receptors, contributing to its biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

Palmitoylglutamic acid belongs to the lipoamino acid family, which includes compounds with fatty acids conjugated to amino acids. Structural analogs are selected based on shared functional groups, carbon chain length, and metabolic pathways . Key analogs include:

Palmitoyl Glycine (CAS 2441-41-0): Comprises a palmitoyl group linked to glycine, a simpler amino acid with a single carboxyl group. Molecular formula: C₁₈H₃₅NO₃ .

Dipalmitoylcitrullinic Acid: Contains two palmitoyl chains attached to citrulline, a non-proteinogenic amino acid with a urea moiety.

Palmitoylcollagenic Acid: Derived from collagen hydrolysates, combining palmitic acid with collagen-specific amino acids.

Critical Structural Variations :

  • Amino Acid Residue: Glutamic acid (two carboxyl groups) vs. glycine (one carboxyl group) or citrulline (urea group).
  • Fatty Acid Chain : Palmitoyl (C16) is consistent across analogs, but branching or additional chains (e.g., dipalmitoyl) alter hydrophobicity.

Physicochemical Properties

Table 1: pH and Molecular Characteristics of Lipoamino Acids

Compound Molecular Formula pH (2% Solution) Functional Groups
This compound C₂₁H₃₉NO₅* 3.5 Carboxyl, amide, hydroxyl
Palmitoyl Glycine C₁₈H₃₅NO₃ N/A Carboxyl, amide
Dipalmitoylcitrullinic acid C₃₂H₆₀N₄O₅ 5.6 Urea, amide
Palmitoylcollagenic acid Varies 4.6 Carboxyl, amide, collagen peptides

*Note: Molecular formula for this compound is inferred from structural data .

  • pH Profile : this compound’s lower pH (3.5) compared to dipalmitoylcitrullinic acid (5.6) suggests stronger acidity due to glutamic acid’s ionizable side chain. This impacts solubility and formulation compatibility .
  • Solubility : The dual carboxyl groups in glutamic acid enhance water solubility relative to glycine derivatives, which have fewer polar moieties.

Functional and Application Differences

Cosmetic Applications: this compound: Used in cleansers and toners for its mild exfoliating properties (low pH) and emulsification . Dipalmitoylcitrullinic acid: Higher pH (5.6) makes it suitable for pH-balanced formulations like barrier creams .

Biological Interactions :

  • Glutamic acid’s carboxyl groups enable chelation of metal ions, enhancing antioxidant activity in skincare. Glycine analogs lack this capability .
  • Citrulline derivatives may improve hydration via urea-mediated water retention .

Biological Activity

Palmitoylglutamic acid, also referred to as N-palmitoyl glutamic acid, is a long-chain N-acylamide derived from palmitic acid and glutamic acid. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, physiological roles, and implications for health.

Chemical Structure and Classification

This compound belongs to the class of compounds known as N-acylamides, characterized by a fatty acyl group linked to a primary amine via an amide bond. These compounds are significant in various physiological processes and are involved in cell signaling pathways.

Property Details
Chemical Formula C₁₆H₃₁N₃O₄
Molecular Weight 299.44 g/mol
Classification N-acylamide

This compound exhibits several biological activities primarily through its interaction with G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels. These interactions suggest that this compound may play roles in:

  • Cell Migration : N-acylamides like this compound are involved in modulating cell movement, which is crucial in various physiological processes including wound healing and immune responses .
  • Inflammation : The compound has been implicated in inflammatory responses, potentially acting as a signaling molecule that modulates the activity of inflammatory cells .
  • Neurotransmission : It may influence neurotransmitter systems, particularly through anti-glutamatergic activities that could have implications for neuroprotection and cognitive function .

Biological Effects

Research has identified several biological effects associated with this compound:

  • Neuroprotective Properties : Studies indicate that this compound can penetrate the blood-brain barrier and exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various models, suggesting a role in managing conditions characterized by chronic inflammation .
  • Impact on Skin Health : In cosmetic applications, this compound is used for its ability to enhance skin hydration and elasticity, contributing to anti-aging effects .

Neuroprotective Effects

A study explored the pharmacological properties of diethyl N-palmitoyl glutamate (DEEPGt), which releases this compound in vivo. It was found to exhibit significant anti-glutamatergic activity, leading to sedation and neuroprotection against glutamate-induced excitotoxicity in animal models .

Skin Health Improvement

In a clinical trial involving topical application of palmitoyl tripeptide-1 (related to this compound), participants showed a statistically significant reduction in wrinkle depth and skin roughness after four weeks of treatment. This suggests that palmitoyl derivatives can improve skin texture and appearance .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Synthesis and Role : It can be synthesized endogenously and plays a role in lipid signaling systems .
  • Potential Therapeutic Applications : Its ability to modulate TRP channels suggests potential uses in pain management and treatment of neuropathic conditions .
  • Market Trends : The growing interest in cosmetic applications has led to an increase in research focused on its efficacy and safety profile in skincare formulations .

Q & A

Q. How can computational modeling improve the design of this compound derivatives?

  • Methodological Answer :
  • Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity.
  • Use docking simulations (AutoDock Vina) to screen for binding affinity with target proteins (e.g., PPAR-γ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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